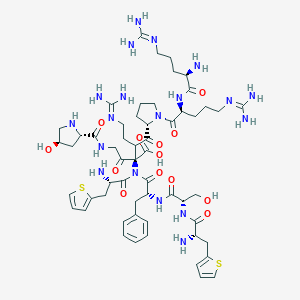

L-Arginine,D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-

Descripción general

Descripción

NPC-349 es un análogo sintético de la bradicinina, un péptido que juega un papel crucial en varios procesos fisiológicos como la inflamación, el dolor y la regulación de la presión arterial . Este compuesto está diseñado para imitar la estructura y función de la bradicinina, convirtiéndolo en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de NPC-349 implica el ensamblaje de su cadena peptídica mediante la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso suele implicar los siguientes pasos:

Carga de Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Se repiten los pasos 2 y 3 hasta que se obtiene la secuencia peptídica deseada.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de Producción Industrial: La producción industrial de NPC-349 sigue principios similares pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para agilizar el proceso, y la cromatografía líquida de alta resolución (HPLC) se emplea para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: NPC-349 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar residuos específicos de aminoácidos, como la metionina, para formar sulfoxidos.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a tioles.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o ácido perfórmico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en la cadena peptídica. Por ejemplo, la oxidación de la metionina da como resultado metionina sulfoxido .

Aplicaciones Científicas De Investigación

NPC-349 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación de los receptores de bradicinina y las vías de señalización relacionadas.

Medicina: Se explora como un posible agente terapéutico para afecciones que involucran inflamación y dolor.

Industria: Se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

NPC-349 ejerce sus efectos uniéndose a los receptores de bradicinina, específicamente al receptor B2. Esta interacción inhibe la función normal del receptor, modulando así los procesos fisiológicos regulados por la bradicinina. Los objetivos moleculares y las vías involucradas incluyen la activación de la proteína quinasa C y la sensibilización de los canales iónicos como TRPV1 y TRPA1 .

Comparación Con Compuestos Similares

NPC-349 es único entre los análogos de la bradicinina debido a sus modificaciones específicas, como la inclusión de D-fenilalanina y otros aminoácidos no estándar. Compuestos similares incluyen:

- Fasitibant

- FR173657

- Anatibant

- WIN64338

- Bradyzide

- CHEMBL442294

- JSM10292

Estos compuestos comparten similitudes estructurales con NPC-349, pero difieren en sus secuencias y modificaciones específicas de aminoácidos, lo que lleva a variaciones en su actividad biológica y potencial terapéutico .

Actividad Biológica

L-Arginine and its derivatives, particularly the compound denoted as L-Arginine, D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl , exhibit significant biological activity primarily through their role in the nitric oxide (NO) pathway. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C49H71N15O12S

- Molar Mass : 1094.25 g/mol

- CAS Number : 146933-89-3

- Density : 1.53±0.1 g/cm³ (predicted)

- pKa : 2.34±0.24 (predicted)

The biological activity of this compound is largely attributed to its ability to enhance nitric oxide production through the following mechanisms:

- Nitric Oxide Synthase Activation : L-arginine serves as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO and L-citrulline. This process is crucial for vasodilation and endothelial function .

- Transport Mechanisms : The transport of L-arginine into cells is mediated by specific transport systems, notably the y+ and y+L systems, which facilitate the uptake of cationic amino acids. The efficiency of these transporters can be influenced by the extracellular concentration of other amino acids .

- Inhibition of Angiotensin-Converting Enzyme (ACE) : Recent studies indicate that L-arginine can reduce serum ACE activity, which subsequently lowers angiotensin II levels, contributing to its antihypertensive effects .

Cardiovascular Health

L-arginine supplementation has been shown to have beneficial effects on cardiovascular health:

- Hypertension : In hypertensive patients, L-arginine administration has resulted in significant reductions in blood pressure and pulmonary arterial pressure. For instance, a study demonstrated a decrease in pulmonary vascular resistance by approximately 15.8% following a 30-minute infusion of L-arginine .

Renal Function

The compound also plays a role in renal health:

- Renal Plasma Flow (RPF) : Studies indicate that L-arginine can increase RPF by 12%-15% in healthy individuals, suggesting its potential use in managing renal hypertension .

Inflammatory Conditions

The arginine/NO pathway is implicated in various inflammatory diseases:

- Asthma and Allergies : Altered arginine metabolism has been observed in patients with asthma, where decreased bioavailability of arginine correlates with increased serum arginase activity . This suggests that supplementation may help restore NO production and improve symptoms.

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study on Hypertensive Patients | 30 patients with hypertension | L-arginine infusion | Significant reduction in blood pressure by an average of 10 mmHg |

| Pulmonary Hypertension Trial | 20 patients with pulmonary hypertension | 30-minute L-arginine infusion | Decrease in pulmonary arterial pressure by 15.8% |

| Healthy Young Men | 17 healthy men | Citrulline supplementation for 4 weeks | Decreased brachial systolic blood pressure by -6 mmHg |

Propiedades

IUPAC Name |

(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H83N19O13S2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBUKMPYIGAURU-WIDHDRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H83N19O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111317-75-0 (mono(trifluoroacetate) salt) | |

| Record name | B 4162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103412-42-6 | |

| Record name | B 4162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.